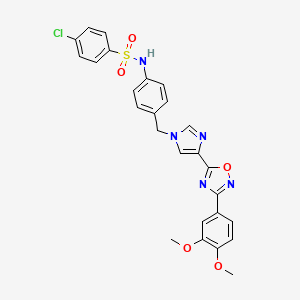
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a sulfonyl chloride derivative that is used as a reagent in organic synthesis and bioconjugation reactions.
Mechanism of Action
The mechanism of action of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride involves the reaction of the sulfonyl chloride group with nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of a covalent bond between the reagent and the nucleophile. This covalent bond is stable and irreversible, which makes this reagent useful in bioconjugation reactions.
Biochemical and Physiological Effects:
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has no known biochemical or physiological effects. It is a reagent that is used in laboratory experiments and does not have any therapeutic or medicinal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is its high reactivity towards nucleophiles. This reactivity allows for the efficient conjugation of biomolecules to surfaces or other biomolecules. Another advantage is its stability, which allows for the formation of stable covalent bonds between the reagent and the nucleophile.
One of the limitations of using 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is its toxicity. This reagent is toxic and should be handled with care. Another limitation is its cost, which can be expensive.
Future Directions
There are several future directions for the use of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride in scientific research. One direction is the development of new bioconjugation strategies using this reagent. Another direction is the use of this reagent in the synthesis of new organic compounds with potential therapeutic properties. Additionally, research can be conducted to explore the potential applications of this reagent in the development of new diagnostic tools for various diseases.
Synthesis Methods
The synthesis of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride involves the reaction of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or pyridine. The product obtained is a white crystalline solid that is soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.
Scientific Research Applications
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds such as pyrazoles, sulfonamides, and sulfonylureas. It is also used in bioconjugation reactions to attach biomolecules such as proteins, peptides, and nucleic acids to surfaces or other biomolecules. This reagent has proven to be useful in the development of new drugs and therapies for various diseases such as cancer, diabetes, and Alzheimer's.
properties
IUPAC Name |
3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3IN2O2S/c7-16(14,15)4-3-13(12-5(4)11)2-1-6(8,9)10/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMBYSTXGBDCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)I)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-acetyl-N-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2701147.png)

![N-(2,6-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2701153.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2701154.png)



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2701159.png)
![4-[(Cyanomethanesulfonyl)methyl]benzoic acid](/img/structure/B2701161.png)
![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701164.png)
![(E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2701166.png)

![(2S,3S,4S,5R,6R)-6-[[4,4,6a,6b,11,12,14b-Heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2701168.png)